2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel heterocyclic amide derivative This compound is characterized by the presence of a phenoxy group, a thiophene ring, and a pyrazole moiety, making it a unique and versatile molecule in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group on the pyrazole-thiophene intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to various biological targets.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, based on its structural features.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares a similar thiophene-acetamide structure but lacks the pyrazole and phenoxy groups.
2-(Pyridin-2-yl) Pyrimidine Derivatives:
Uniqueness
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to its combination of a phenoxy group, a thiophene ring, and a pyrazole moiety
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-17(12-22-15-4-2-1-3-5-15)18-8-10-20-9-6-16(19-20)14-7-11-23-13-14/h1-7,9,11,13H,8,10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTWKCZCUDRJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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